molecular formula C8H15FO2S B2381218 2-Cyclohexylethanesulfonyl fluoride CAS No. 2138407-98-2

2-Cyclohexylethanesulfonyl fluoride

Cat. No.: B2381218
CAS No.: 2138407-98-2
M. Wt: 194.26
InChI Key: SIZAVGXXFVJSHV-UHFFFAOYSA-N
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Description

2-Cyclohexylethanesulfonyl fluoride is a chemical compound belonging to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl fluoride group attached to a cyclohexyl ring via an ethane linker. This compound is known for its potent inhibitory effects on serine proteases, making it a valuable tool in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Cyclohexylethanesulfonyl fluoride, can be achieved through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .

Industrial Production Methods: Industrial production of sulfonyl fluorides often employs phase transfer catalysts, such as 18-crown-6-ether, in acetonitrile to facilitate the reaction between sulfonyl chlorides and fluoride sources . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylethanesulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it a versatile electrophile in organic synthesis .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reactions with nucleophiles such as amines or alcohols under mild conditions.

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

Major Products: The reactions typically yield sulfonamides, sulfonates, and other functionalized derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2-Cyclohexylethanesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex molecules and as a building block for various organic compounds.

    Biology: Acts as a potent inhibitor of serine proteases, making it useful in enzyme inhibition studies and drug development.

    Medicine: Investigated for its potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease pathways.

    Industry: Utilized in the production of fluorinated surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylethanesulfonyl fluoride involves the covalent modification of serine residues in the active sites of serine proteases. This modification leads to the irreversible inhibition of the enzyme’s activity, thereby preventing the catalysis of substrate molecules. The compound’s high reactivity towards serine residues is attributed to the electrophilic nature of the sulfonyl fluoride group .

Comparison with Similar Compounds

  • 2-Nitrobenzenesulfonyl fluoride
  • (2-Aminoethyl)benzenesulfonyl fluoride
  • Sulfuryl fluoride

Comparison: 2-Cyclohexylethanesulfonyl fluoride is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to other sulfonyl fluorides. This uniqueness enhances its specificity and potency as a serine protease inhibitor .

Properties

IUPAC Name

2-cyclohexylethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZAVGXXFVJSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138407-98-2
Record name 2-cyclohexylethane-1-sulfonyl fluoride
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